molecular formula C5H2F6N2 B1296684 4,5-bis(trifluoromethyl)-1H-imidazole CAS No. 651-34-3

4,5-bis(trifluoromethyl)-1H-imidazole

Cat. No. B1296684
CAS RN: 651-34-3
M. Wt: 204.07 g/mol
InChI Key: OTWRLZYPCYXBFT-UHFFFAOYSA-N
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Description

4,5-bis(trifluoromethyl)-1H-imidazole (4,5-BTM) is a heterocyclic compound belonging to the imidazole family. It is a colorless, odorless, and water-soluble compound with a molecular formula of C4H3F6N2. 4,5-BTM has been used in a variety of scientific applications, such as organic synthesis, medicinal chemistry, and materials science. In particular, it has been used to synthesize a range of organic compounds, including pharmaceuticals and agrochemicals. It has also been used to study the mechanism of action of several drugs, as well as the biochemical and physiological effects of those drugs.

properties

IUPAC Name

4,5-bis(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRLZYPCYXBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309969
Record name 4,5-bis(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(trifluoromethyl)-1H-imidazole

CAS RN

651-34-3
Record name NSC220273
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Record name 4,5-bis(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-bis(trifluoromethyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,5-bis(trifluoromethyl)-1H-imidazole a useful building block in organic synthesis?

A1: The research highlights the use of 4,5-bis(trifluoromethyl)-1H-imidazole as a scaffold for generating other interesting molecules. Specifically, the paper focuses on its conversion to 2-diazo-4,5-bis(trifluoromethyl)imidazole, which can then be used to generate stable ylides and hypervalent compounds []. This suggests that the electron-withdrawing trifluoromethyl groups on the imidazole ring likely increase the acidity of the N-H proton, making it easier to deprotonate and functionalize. Furthermore, the presence of the trifluoromethyl groups likely influences the stability and reactivity of the resulting derivatives.

Q2: Can you elaborate on the significance of using 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, as a carbene precursor?

A2: Carbenes are highly reactive species with a divalent carbon atom. The paper demonstrates that 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, can act as a precursor to generate carbenes []. These carbenes can then be trapped by various reagents to form stable ylides and hypervalent iodine compounds. This highlights the synthetic utility of 4,5-bis(trifluoromethyl)-1H-imidazole as a starting material for accessing a diverse range of potentially valuable chemical entities.

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